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molecular formula C16H12N2O B1640590 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone

1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone

Cat. No. B1640590
M. Wt: 248.28 g/mol
InChI Key: AJBPJQZDKCSHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365066B2

Procedure details

To a solution of diisopropylamine (44.9 mL, 320 mmol) in THF (500 mL) at −78° C. add 1.6 M n-butyl lithium in hexane (200 mL, 320 mmol). Stir for 10 minutes and add dropwise a solution of lepidine (42.9 g, 300 mmol) in THF (200 mL) over 20 minutes at −78° C. and quickly add a solution of ethyl picolinate (48.3 g, 320 mmol). Allow the reaction to warm slowly to 0° C. and quench by pouring into water (1 L). Add ethyl acetate (1 L). Dissolve residual solids by adding Acetic acid (20 mL). Separate the layers and extract the aqueous layer with one portion of ethyl acetate (100 mL). Combine the organic extracts, dry over sodium sulfate, and concentrate in vacuo. Triturate the crude oil with hexane/ether to give 36 g of the title compound. Concentrate the filtrate. Chromatograph the residue on silica gel (elute with 10:9:1 CH2Cl2, ether, MeOH). Precipitate the purified product from ether/hexane to give 21 g of the title compound. Combined yield: 57 g (76%) of title compound as a yellow crystalline solid. MS ES+ m/e 249.0 (M+1).
Quantity
44.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
48.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[N:19]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:22]([CH3:23])=[CH:21][CH:20]=1.[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36](OCC)=[O:37]>C1COCC1>[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36](=[O:37])[CH2:23][C:22]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
44.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42.9 g
Type
reactant
Smiles
N1=CC=C(C)C2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
48.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
quench
ADDITION
Type
ADDITION
Details
by pouring into water (1 L)
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve residual solids
ADDITION
Type
ADDITION
Details
by adding Acetic acid (20 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with one portion of ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic extracts, dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Triturate the crude oil with hexane/ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CC1=CC=NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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